N-(4-isopropylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidyl)oxamide
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Overview
Description
N-(4-isopropylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)oxamide is a synthetic organic compound It is characterized by the presence of an oxamide functional group, which is a derivative of oxalic acid where both hydroxyl groups are replaced by amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)oxamide typically involves the reaction of 4-isopropylaniline with 2,2,6,6-tetramethyl-4-piperidone in the presence of an oxidizing agent. The reaction conditions often include:
- Solvent: Commonly used solvents include ethanol or methanol.
- Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxamide group to amine groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-isopropylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)oxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)oxamide involves its interaction with specific molecular targets. The oxamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-isopropylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)carbamate
- N-(4-isopropylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)urea
Uniqueness
N-(4-isopropylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)oxamide is unique due to its specific oxamide functional group, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H31N3O2 |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N'-(4-propan-2-ylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide |
InChI |
InChI=1S/C20H31N3O2/c1-13(2)14-7-9-15(10-8-14)21-17(24)18(25)22-16-11-19(3,4)23-20(5,6)12-16/h7-10,13,16,23H,11-12H2,1-6H3,(H,21,24)(H,22,25) |
InChI Key |
IIHBXIXVMMVPFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NC2CC(NC(C2)(C)C)(C)C |
Origin of Product |
United States |
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